molecular formula C8H7BrO2 B3029653 1-(4-Bromo-3-hydroxyphenyl)ethanone CAS No. 73898-22-3

1-(4-Bromo-3-hydroxyphenyl)ethanone

Cat. No.: B3029653
CAS No.: 73898-22-3
M. Wt: 215.04
InChI Key: DLSQLGHKHPBHQB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.05 g/mol It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-hydroxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Ketones or aldehydes derived from the hydroxyl group.

    Reduction Reactions: Alcohols formed from the reduction of the ethanone group.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-hydroxyphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of biochemical pathways and cellular processes . Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-hydroxyphenyl)ethanone
  • 1-(4-Bromo-2-hydroxyphenyl)ethanone
  • 1-(3-Hydroxy-4-iodophenyl)ethanone

Comparison: 1-(4-Bromo-3-hydroxyphenyl)ethanone is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(4-bromo-3-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSQLGHKHPBHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294487
Record name 1-(4-Bromo-3-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73898-22-3
Record name 1-(4-Bromo-3-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73898-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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